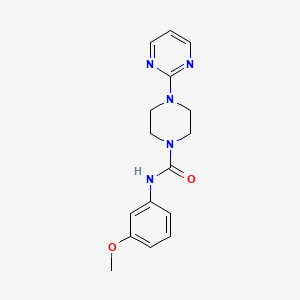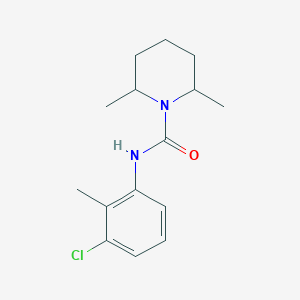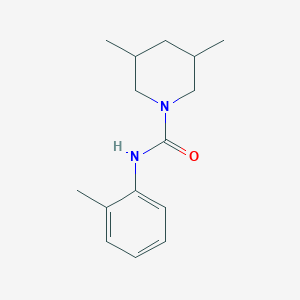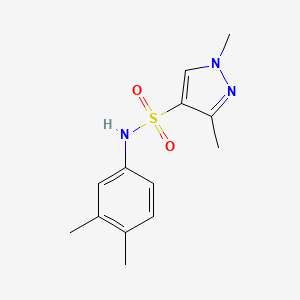
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has been studied for its potential in scientific research. This compound is also known by the chemical name, TAK-659. It is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which is an enzyme involved in the B-cell receptor signaling pathway. The B-cell receptor signaling pathway plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a cytoplasmic tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is activated and phosphorylates downstream targets, leading to activation of various signaling pathways that promote cell survival and proliferation. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide by TAK-659 blocks the activation of downstream targets, leading to inhibition of cell survival and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide have been studied in preclinical models. In a study by researchers at Takeda Pharmaceutical Company Limited, TAK-659 was shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide activity in a dose-dependent manner in vitro. In vivo, TAK-659 was shown to inhibit tumor growth in a mouse model of CLL. The compound was also shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments include its specificity for 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide and its potential as a combination therapy with other anti-cancer agents. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its potential as a combination therapy with other anti-cancer agents, such as venetoclax and lenalidomide. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to determine its potential in other B-cell malignancies, such as mantle cell lymphoma and Waldenström macroglobulinemia.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been described in several scientific publications. One such publication is by researchers at Takeda Pharmaceutical Company Limited, who reported the synthesis of TAK-659 in a patent application. The synthesis involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain TAK-659 in high purity.
Scientific Research Applications
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been studied for its potential in scientific research, particularly in the field of oncology. The compound has been shown to inhibit 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which is a key enzyme in the B-cell receptor signaling pathway. Inhibition of 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, such as CLL and NHL. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide. This suggests that TAK-659 may have potential as a combination therapy for the treatment of B-cell malignancies.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)


